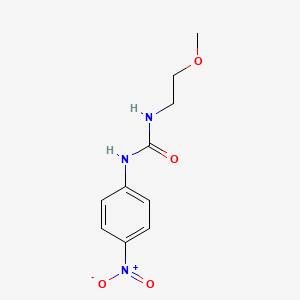

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-(4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-17-7-6-11-10(14)12-8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXZNKSUHMEKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Methoxyethyl 1 4 Nitrophenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring interactions within the molecule. The expected ¹H NMR spectrum of 3-(2-methoxyethyl)-1-(4-nitrophenyl)urea would exhibit characteristic signals corresponding to each unique proton. The electron-withdrawing nature of the nitrophenyl group and the urea (B33335) moiety significantly influences the chemical shifts of nearby protons.

The protons on the aromatic ring are expected to appear as two distinct doublets in the downfield region, typically between δ 7.5 and 8.2 ppm. The strong deshielding is due to the electron-withdrawing nitro group and the anisotropic effect of the benzene (B151609) ring. The protons ortho to the nitro group are expected to be the most downfield. The two urea N-H protons would likely appear as broad singlets or triplets, with their chemical shifts being highly dependent on solvent and concentration. The proton adjacent to the nitrophenyl group (Ar-NH) is expected to be more downfield (around δ 9.0-10.0 ppm) than the proton adjacent to the methoxyethyl group (alkyl-NH, around δ 6.0-7.0 ppm) due to the direct electronic influence of the aromatic ring.

The methylene (B1212753) protons of the methoxyethyl chain (-CH₂-CH₂-) are expected to appear as triplets in the δ 3.4-3.7 ppm range, while the methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to NO₂) | ~8.15 | Doublet | ~9.0 |

| Ar-H (ortho to NH) | ~7.60 | Doublet | ~9.0 |

| Ar-NH | ~9.5 | Singlet/Triplet | - |

| Alkyl-NH | ~6.5 | Triplet | ~5.5 |

| -NH-CH₂ - | ~3.55 | Quartet | ~5.5 |

| -O-CH₂ - | ~3.45 | Triplet | ~5.5 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments.

The carbonyl carbon (C=O) of the urea group is expected to be the most downfield signal, typically appearing in the δ 150-160 ppm region. The aromatic carbons will resonate between δ 115 and 150 ppm. The carbon atom attached to the nitro group (C-NO₂) will be highly deshielded (around δ 145-150 ppm), as will the carbon attached to the urea nitrogen (C-NH, around δ 140-145 ppm). The other two aromatic carbons will appear in the δ 118-125 ppm range. The carbons of the methoxyethyl group will be found in the upfield region, with the methylene carbon adjacent to the oxygen (-O-CH₂) appearing around δ 70 ppm, the methylene carbon adjacent to the nitrogen (-NH-CH₂) around δ 40 ppm, and the methoxy carbon (-OCH₃) around δ 59 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~153 |

| Ar-C -NO₂ | ~148 |

| Ar-C -NH | ~142 |

| Ar-C H (ortho to NH) | ~125 |

| Ar-C H (ortho to NO₂) | ~118 |

| -O-C H₂- | ~70 |

| -OC H₃ | ~59 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms. Although less sensitive than ¹H or ¹³C NMR, it can provide valuable structural information, especially for compounds with multiple nitrogen atoms.

The molecule contains three distinct nitrogen environments: the nitro group (-NO₂) and the two urea nitrogens (-NH-). The ¹⁵N chemical shift of the nitro group is expected to be significantly downfield, reflecting its highly deshielded nature. The two urea nitrogens will have distinct chemical shifts. The nitrogen atom bonded to the electron-withdrawing 4-nitrophenyl group will be more deshielded compared to the nitrogen atom bonded to the electron-donating methoxyethyl group. This difference in electronic environment allows for their unambiguous assignment. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, isotopic enrichment is often required to obtain high-quality spectra in a reasonable time. oregonstate.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the secondary amine groups in the urea moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. docbrown.info The C=O stretching vibration (Amide I band) of the urea carbonyl group is expected to be a strong, prominent peak around 1630-1680 cm⁻¹. researchgate.netderpharmachemica.com The N-H bending vibration (Amide II band) is typically observed near 1550-1620 cm⁻¹.

The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which appear around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxyethyl group will appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage will produce a characteristic band in the 1050-1150 cm⁻¹ region. researchgate.net

Table 3: Expected Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretching | Urea (-NH) |

| ~2950-2850 | C-H Stretching | Aliphatic (-CH₂, -CH₃) |

| ~1650 | C=O Stretching (Amide I) | Urea (-C=O) |

| ~1590 | N-H Bending (Amide II) | Urea (-NH) |

| ~1520 | Asymmetric NO₂ Stretching | Nitro (-NO₂) |

| ~1340 | Symmetric NO₂ Stretching | Nitro (-NO₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₃N₃O₄), the calculated molecular weight is 239.23 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass, confirming the elemental composition.

Under electron impact or other ionization methods, the molecule will fragment in predictable ways. Key fragmentation pathways would likely involve cleavage of the bonds within the urea linkage. A common fragmentation is the cleavage of the C-N bond between the carbonyl group and the nitrophenyl moiety, which could lead to fragments corresponding to the 4-nitrophenyl isocyanate radical cation (m/z 164) or the 4-nitroaniline (B120555) radical cation (m/z 138). Another likely fragmentation is the loss of the methoxyethyl group, leading to a fragment ion. The fragmentation of the nitro group itself can also occur, often involving the loss of NO (30 Da) or NO₂ (46 Da). youtube.com

Table 4: Plausible Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion |

|---|---|

| 239 | [C₁₀H₁₃N₃O₄]⁺ (Molecular Ion) |

| 193 | [M - NO₂]⁺ |

| 164 | [O=C=N-C₆H₄-NO₂]⁺ |

| 138 | [H₂N-C₆H₄-NO₂]⁺ |

| 75 | [HN-CH₂CH₂OCH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-systems and heteroatoms with non-bonding electrons.

The primary chromophore in this compound is the nitrophenyl group. This system is expected to exhibit strong absorption in the UV region due to π → π* transitions within the conjugated aromatic ring and nitro group. A strong absorption band is typically observed for 4-nitro-substituted benzene derivatives in the 250-320 nm range. researchgate.net The presence of the urea substituent, which can donate electron density to the ring via resonance, may cause a slight red shift (bathochromic shift) of this absorption maximum.

Additionally, a weaker absorption band corresponding to an n → π* transition is possible at longer wavelengths (typically >300 nm). docbrown.info This transition involves the excitation of a non-bonding electron from the oxygen atoms of the nitro group or the urea carbonyl group into an anti-bonding π* orbital. The exact position and intensity of these absorption bands are influenced by the solvent polarity. rsc.org

Table 5: Expected UV-Vis Absorption Maxima (λ_max)

| Transition Type | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~280-320 | 4-Nitrophenyl group |

X-ray Diffraction Studies for Solid-State Structure and Conformational Insights (General to Urea Derivatives)

X-ray diffraction is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For urea derivatives, this method provides critical insights into molecular conformation, intermolecular interactions, and crystal packing. While a specific crystal structure for this compound is not publicly available, the extensive body of research on substituted nitrophenyl ureas allows for a detailed and accurate prediction of its solid-state characteristics. researchgate.net

Research on a wide array of N-aryl-N'-substituted ureas has established that their solid-state structures are predominantly governed by strong, directional hydrogen bonds. researchgate.net The urea moiety itself is an excellent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl C=O group). This dual functionality typically leads to the formation of robust and predictable supramolecular assemblies.

One of the most common and stable hydrogen-bonding patterns observed in the crystal structures of N,N'-disubstituted ureas is the "urea tape" or α-network. researchgate.net In this motif, molecules are linked into infinite one-dimensional chains through a pair of N-H···O=C hydrogen bonds between adjacent urea groups. This creates a characteristic R²₂(8) graph set notation, forming a strong and planar eight-membered ring. It is highly probable that this compound would adopt such a motif.

Furthermore, in nitrophenyl-containing ureas, the nitro group can act as a competing hydrogen bond acceptor. In some crystal structures, the N-H donors of the urea group form hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule instead of the urea carbonyl. researchgate.net This can disrupt the typical urea tape structure and lead to different packing arrangements. The specific conformation and hydrogen bonding network adopted by this compound would influence its crystal system, space group, and unit cell dimensions. For example, the closely related compound 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea crystallizes in the monoclinic system with a P2₁/c space group. researchgate.net

The planarity of the urea fragment and the dihedral angles between this plane and the aromatic ring are also critical parameters. The phenyl rings are often twisted out of the urea plane to varying degrees. researchgate.net These conformational details, dictated by the interplay of steric and electronic effects, are precisely determined by single-crystal X-ray diffraction.

The table below presents typical crystallographic data that would be obtained from an X-ray diffraction study, using a related N,N'-disubstituted urea as an example to illustrate the type of information generated.

| Parameter | Illustrative Value for a Substituted Urea Derivative |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.128 |

| b (Å) | 9.875 |

| c (Å) | 18.451 |

| β (°) | 101.54 |

| Volume (ų) | 1805.2 |

| Z (Molecules per unit cell) | 4 |

| Hydrogen Bond Motif | N-H···O=C (Urea Tape / α-network) |

Theoretical and Computational Investigations of 3 2 Methoxyethyl 1 4 Nitrophenyl Urea

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the orbitals most involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important parameter that provides information about the molecule's kinetic stability and chemical hardness. A smaller energy gap suggests higher reactivity. For 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea, the HOMO is typically localized on the electron-rich parts of the molecule, such as the urea (B33335) and methoxyethyl groups, while the LUMO is often centered on the electron-withdrawing 4-nitrophenyl group.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. nih.gov For this compound, MD simulations can reveal how the molecule behaves in solution, including how it interacts with solvent molecules and how its conformation changes over time. This information is crucial for understanding its properties in a realistic chemical environment.

Theoretical Studies on Hydrogen Bonding Interactions of the Urea Moiety

The urea moiety is a well-known hydrogen bond donor and acceptor, and these interactions are fundamental to the structure and function of many urea-containing compounds. nih.gov Theoretical studies, often employing high-level quantum mechanical methods, can provide detailed information about the geometry, strength, and nature of these hydrogen bonds. nih.gov In this compound, the N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can lead to the formation of dimers or larger aggregates in the solid state or in non-polar solvents.

Influence of the 4-Nitrophenyl Group on Hydrogen Bonding Acidity

The presence of the electron-withdrawing 4-nitrophenyl group has a significant impact on the hydrogen bonding properties of the urea moiety. This group withdraws electron density from the urea N-H bonds, increasing their acidity and making them stronger hydrogen bond donors. researchgate.netresearchgate.net This enhanced acidity strengthens the hydrogen bonds formed with acceptor molecules. Theoretical calculations can quantify this effect by calculating the partial atomic charges on the hydrogen atoms of the N-H groups and by analyzing the energetics of hydrogen bond formation with various acceptor molecules. researchgate.net Studies on related compounds have shown that electron-withdrawing groups on the aryl ring of ureas have a strong effect on their hydrogen bonding capabilities. researchgate.net

| Substituent Effect | Impact on Hydrogen Bonding |

| Electron-withdrawing group (e.g., 4-nitrophenyl) | Increases the acidity of N-H protons, leading to stronger hydrogen bonds. researchgate.netresearchgate.net |

| Electron-donating group | Decreases the acidity of N-H protons, leading to weaker hydrogen bonds. |

Role of the 2-Methoxyethyl Group on Conformational Flexibility and Interactions

The key dihedral angles within the 2-methoxyethyl group that dictate its conformation are around the C-C and C-O bonds. Computational analyses of similar fragments have shown a preference for specific staggered conformations to minimize steric hindrance. In particular, the gauche and trans conformations around the O-C-C-O backbone are of interest. While an extended all-trans conformation is often the lowest in energy in the gas phase, gauche conformations can be stabilized by intramolecular interactions, such as a 1,5-CH···O interaction between the methyl group and the ether oxygen. In solution, the relative energies of these conformers can be influenced by solvent interactions.

The flexibility of the 2-methoxyethyl group allows it to adopt various orientations relative to the rigid urea and nitrophenyl moieties. This conformational freedom can play a crucial role in the molecule's ability to bind to biological targets. The ether oxygen of the methoxyethyl group can act as a hydrogen bond acceptor, while the ethyl chain provides a degree of hydrophobic character. This dual nature allows for a range of potential non-covalent interactions, including hydrogen bonding and van der Waals forces. The ability of the 2-methoxyethyl group to orient itself to optimize these interactions is a key aspect of its influence on the molecule's bioactivity.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These theoretical calculations can provide valuable insights into the molecule's electronic structure and vibrational modes, aiding in the interpretation of experimental spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman):

The vibrational spectrum of this compound can be predicted by performing geometry optimization followed by frequency calculations using DFT methods, often with a basis set such as 6-311++G(d,p). The calculated harmonic frequencies are typically scaled by an empirical factor to better match experimental data.

Key vibrational modes that can be predicted include:

N-H stretching: The urea N-H groups will exhibit characteristic stretching vibrations, the frequencies of which are sensitive to hydrogen bonding.

C=O stretching: The urea carbonyl group has a strong, characteristic stretching frequency.

NO2 stretching: The symmetric and asymmetric stretching vibrations of the nitro group are also prominent features in the spectrum.

C-O-C stretching: The ether linkage in the 2-methoxyethyl group will have a characteristic stretching vibration.

Aromatic C-H and C=C stretching: Vibrations associated with the nitrophenyl ring.

Below is a table of predicted vibrational frequencies for key functional groups, based on typical values for similar compounds calculated using DFT.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Urea) | Stretching | 3300 - 3500 |

| C=O (Urea) | Stretching | 1650 - 1700 |

| NO₂ | Asymmetric Stretch | 1500 - 1550 |

| NO₂ | Symmetric Stretch | 1330 - 1370 |

| C-O-C (Ether) | Asymmetric Stretch | 1080 - 1150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used for this purpose. Calculations are typically performed on the optimized geometry of the molecule.

The predicted chemical shifts can help in the assignment of experimental NMR spectra. For this compound, key predicted chemical shifts would include:

¹H NMR: Signals for the aromatic protons of the nitrophenyl ring, the urea N-H protons, and the methylene (B1212753) and methyl protons of the 2-methoxyethyl group.

¹³C NMR: Resonances for the aromatic carbons, the urea carbonyl carbon, and the carbons of the 2-methoxyethyl side chain.

The following table presents plausible predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations of analogous structures.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| N-H (adjacent to nitrophenyl) | 8.5 - 9.5 |

| N-H (adjacent to methoxyethyl) | 6.0 - 7.0 |

| Aromatic C-H (ortho to NO₂) | 8.0 - 8.3 |

| Aromatic C-H (meta to NO₂) | 7.5 - 7.8 |

| -CH₂- (adjacent to NH) | 3.4 - 3.7 |

| -CH₂- (adjacent to OCH₃) | 3.5 - 3.8 |

| -OCH₃ | 3.2 - 3.5 |

| ¹³C NMR | |

| C=O (Urea) | 152 - 156 |

| Aromatic C (para to NH, with NO₂) | 140 - 145 |

| Aromatic C (ipso to NH) | 145 - 150 |

| Aromatic C (ortho to NO₂) | 118 - 122 |

| Aromatic C (meta to NO₂) | 125 - 129 |

| -CH₂- (adjacent to NH) | 39 - 43 |

| -CH₂- (adjacent to OCH₃) | 69 - 73 |

| -OCH₃ | 58 - 62 |

These computational predictions provide a theoretical framework for understanding the spectroscopic properties of this compound, complementing experimental investigations and aiding in the structural elucidation of this and related compounds.

Reaction Mechanisms and Reactivity Studies of 3 2 Methoxyethyl 1 4 Nitrophenyl Urea

Nucleophilic Addition Reactions Involving the Urea (B33335) Moiety

The urea moiety of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea is characterized by a carbonyl group flanked by two nitrogen atoms, which allows for a degree of electron delocalization. This electronic structure makes the carbonyl carbon susceptible to nucleophilic attack. Nucleophilic addition reactions are a key feature of the reactivity of ureas, where a nucleophile adds to the carbonyl carbon, leading to a tetrahedral intermediate.

The general mechanism for nucleophilic addition to the urea moiety proceeds as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the urea. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

Protonation: The resulting alkoxide intermediate is then typically protonated by a proton source in the reaction mixture, such as water or an acid catalyst, to form a neutral addition product.

The reactivity of the urea carbonyl is influenced by the substituents on the nitrogen atoms. In the case of this compound, the presence of both an alkyl group (2-methoxyethyl) and an aryl group (4-nitrophenyl) modulates the electrophilicity of the carbonyl carbon.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The rate and equilibrium of reactions involving this compound are significantly influenced by the electronic and steric properties of its substituents.

Electron-Withdrawing Effects of the 4-Nitrophenyl Group

The 4-nitrophenyl group is a potent electron-withdrawing group due to the strong -I (inductive) and -R (resonance) effects of the nitro moiety. This has a profound impact on the reactivity of the urea.

Increased Electrophilicity: The electron-withdrawing nature of the 4-nitrophenyl group pulls electron density away from the urea moiety, particularly from the adjacent nitrogen and, by extension, the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Stabilization of Intermediates: The aromatic ring can stabilize the negative charge that develops on the nitrogen atom during certain reaction pathways through resonance delocalization.

The Hammett equation can be used to quantify the effect of substituents on the reaction rates and equilibria of aromatic compounds. The positive sigma (σ) value for a para-nitro group indicates its strong electron-withdrawing capacity, which correlates with an increased reaction rate for nucleophilic reactions.

Steric and Electronic Effects of the 2-Methoxyethyl Group

The 2-methoxyethyl group attached to the other nitrogen of the urea moiety also exerts both steric and electronic effects on the molecule's reactivity.

Electronic Effects: The 2-methoxyethyl group is primarily an electron-donating group through its inductive effect (+I). This effect can slightly counteract the electron-withdrawing influence of the 4-nitrophenyl group, though the latter's effect is generally dominant. The presence of the ether oxygen might also play a role in intramolecular interactions or solvation.

Steric Hindrance: The 2-methoxyethyl group is bulkier than a simple alkyl group like methyl or ethyl. This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate. nih.govresearchgate.netnih.gov The degree of steric hindrance will depend on the size of the attacking nucleophile.

Acid-Base Equilibria and Deprotonation Processes of Urea Protons

The protons on the nitrogen atoms of the urea moiety exhibit acidic properties and can be removed by a base. The acidity of these protons is significantly influenced by the attached substituents.

The deprotonation of an N-H bond in the urea moiety results in the formation of a conjugate base. The stability of this conjugate base is a key factor in determining the pKa of the urea protons.

In this compound, the proton on the nitrogen adjacent to the 4-nitrophenyl group is considerably more acidic than the proton on the nitrogen attached to the 2-methoxyethyl group. This is because the strong electron-withdrawing nature of the 4-nitrophenyl group can effectively stabilize the resulting negative charge on the nitrogen through resonance and induction. Deprotonation can be a key step in certain reaction mechanisms, such as N-alkylation or rearrangement reactions. nih.gov

Degradation Pathways and Stability Under Varying Chemical Environments

The stability of this compound is dependent on the chemical environment, including factors like pH, temperature, and the presence of other reactive species.

Potential degradation pathways can include:

Hydrolysis: Under acidic or basic conditions, the urea linkage can undergo hydrolysis to yield 4-nitroaniline (B120555) and 2-methoxyethylamine (B85606), along with the release of carbon dioxide. The rate of hydrolysis is typically dependent on the pH and temperature of the solution.

Oxidative Degradation: The presence of oxidizing agents could potentially lead to the degradation of the molecule. The nitroaromatic moiety itself can be subject to both oxidative and reductive degradation mechanisms under specific conditions. ethz.ch

Thermal Degradation: At elevated temperatures, the compound may decompose. The degradation products would depend on the specific conditions and the presence of other substances. In studies of related compounds, thermal degradation in the presence of CO2 has been observed. nih.gov

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Synthesis of Novel Urea (B33335) Analogues via Modifications at the Nitrogen Atoms

The urea functional group is a cornerstone in medicinal chemistry, largely due to its ability to form stable hydrogen bonds with biological targets. nih.gov The synthesis of novel analogues by modifying the substituents on the nitrogen atoms of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea can be achieved through established and modern synthetic methodologies. The classical approach to forming unsymmetrical ureas involves the reaction of an isocyanate with a primary or secondary amine. nih.gov In the context of the parent compound, this would involve reacting 4-nitrophenyl isocyanate with 2-methoxyethylamine (B85606).

Alternative methods offer safer and more versatile routes. For instance, N,N′-Carbonyldiimidazole (CDI) is a widely used, safer substitute for phosgene (B1210022). nih.govbiointerfaceresearch.com The synthesis can proceed by first reacting an amine, such as 2-methoxyethylamine, with CDI to form an N-substituted carbonylimidazolide intermediate, which is then reacted in situ with a second amine, like 4-nitroaniline (B120555). biointerfaceresearch.com More recent advancements include palladium-catalyzed cross-coupling reactions, which allow for the synthesis of unsymmetrical ureas from aryl chlorides or bromides, expanding the scope of accessible analogues. organic-chemistry.org

Systematic modification of the aryl and alkyl groups attached to the urea nitrogens allows for a thorough investigation of how electronic and steric factors influence the compound's properties.

Varying the Aryl Moiety: To replace the 4-nitrophenyl group, 2-methoxyethylamine can be reacted with a diverse range of substituted aryl isocyanates. Introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or different electron-withdrawing groups (e.g., cyano, trifluoromethyl) on the aromatic ring can modulate the electronic properties of the entire molecule. nih.gov

Varying the Alkyl/Aliphatic Moiety: To replace the 2-methoxyethyl group, 4-nitrophenyl isocyanate can be reacted with a library of primary and secondary amines. This allows for the introduction of longer alkyl chains, branched alkyl groups, cyclic aliphatic systems (e.g., cyclohexyl), or other functionalized side chains. mdpi.com

The table below outlines potential precursor combinations for synthesizing various analogues.

| Target Analogue Type | Precursor 1 | Precursor 2 |

| Diaryl Urea | 4-Chloroaniline | Phenyl Isocyanate |

| Aryl-Alkyl Urea (Modified Aryl) | 2-Methoxyethylamine | 4-Chlorophenyl Isocyanate |

| Aryl-Alkyl Urea (Modified Alkyl) | Cyclohexylamine | 4-Nitrophenyl Isocyanate |

| Aryl-Alkyl Urea (Modified Alkyl) | Benzylamine | 4-Nitrophenyl Isocyanate |

This table is interactive. Click on the headers to sort the data.

While this compound is itself an unsymmetrical molecule, further exploration into more complex unsymmetrical and cyclic structures can yield novel scaffolds. The synthesis of highly substituted, unsymmetrical ureas can be achieved using multi-step procedures or catalyst-mediated coupling reactions that offer high functional group tolerance. mdpi.comresearcher.life

The formation of cyclic urea derivatives involves reacting a diamine with a carbonyl source like phosgene or its equivalents. This strategy could be adapted to create constrained analogues. For example, a derivative of the parent compound could be synthesized to contain a diamine functionality, which could then be cyclized. Research has shown the successful incorporation of urea functionalities into heterocyclic scaffolds such as piperidin-4-one and β-lactam rings. nih.gov These constrained structures can lock the molecule into specific conformations, which is valuable for studying interactions with biological targets.

Functionalization of the Nitrophenyl Moiety

The nitrophenyl moiety is a key feature of the molecule, offering a reactive handle for extensive functionalization. The electron-withdrawing nitro group strongly influences the electronic character of the aromatic ring and the adjacent urea nitrogen.

A primary strategy for functionalization is the reduction of the nitro group. mdpi.com Under controlled conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. Each of these functional groups imparts distinct electronic and hydrogen-bonding properties to the molecule. The resulting aniline (B41778) derivative (where -NO₂ is converted to -NH₂) is a versatile intermediate that can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, to introduce further diversity. This strategy is particularly relevant in the context of creating bioreductive prodrugs, which are activated under hypoxic conditions. mdpi.com

The table below summarizes key transformations of the nitro group.

| Reaction | Reagents | Product Functional Group |

| Nitro Reduction (to Amine) | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) |

| Nitro Reduction (to Hydroxylamine) | Zn, NH₄Cl | Hydroxylamine (-NHOH) |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., MeO⁻) | Methoxy substitution (requires activation) |

This table is interactive. Users can filter by reaction type.

Modifications of the Methoxyethyl Side Chain

A straightforward modification is the cleavage of the methyl ether to yield the corresponding primary alcohol, N-(2-hydroxyethyl)-N'-(4-nitrophenyl)urea. This can be achieved using reagents such as boron tribromide (BBr₃). The resulting hydroxyl group serves as a versatile synthetic handle for further derivatization, including:

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

Etherification: Alkylation to introduce different alkoxy groups (e.g., ethoxy, propoxy).

Oxidation: Controlled oxidation to the corresponding aldehyde or carboxylic acid.

Furthermore, the entire side chain can be replaced during the initial synthesis by using alternative amino alcohols or amino ethers in the reaction with 4-nitrophenyl isocyanate. This allows for the introduction of chains with varying lengths, branching, or the incorporation of other functional groups. Studies on related hydroxyethyl (B10761427) and hydroxypropyl urea derivatives highlight the feasibility of such modifications. researchgate.net

Investigation of Structure-Reactivity Relationships in Derivatives

A systematic investigation of the synthesized derivatives is crucial for establishing clear structure-reactivity relationships (SRRs). The chemical modifications described in the preceding sections can induce significant changes in the molecule's physicochemical properties, including electronic distribution, conformation, and intermolecular interactions.

The substitution pattern on the aryl rings dramatically affects the molecule's electronic properties. Electron-withdrawing groups on the phenyl ring (in place of the nitrophenyl group) would decrease the electron density on the adjacent nitrogen, potentially increasing the acidity of the N-H proton and altering its hydrogen bonding capabilities. nih.gov Conversely, electron-donating groups would have the opposite effect.

Molecular conformation is also heavily influenced by substitution. The presence of bulky substituents can introduce steric hindrance, forcing rotation around the C-N bonds and altering the dihedral angle between the urea plane and the aromatic rings. nih.gov X-ray crystallography studies on N-aryl-N′-4-nitrophenyl ureas have shown that molecular conformation and hydrogen bonding motifs are highly dependent on the substituents, which can favor different packing arrangements in the solid state. researchgate.net For example, modifications can disrupt the typical "urea tape" hydrogen bond motif and lead to structures sustained by urea-nitro or urea-solvent interactions. researchgate.net

Modern computational chemistry provides powerful tools for the rational design of novel derivatives, allowing researchers to prioritize the synthesis of compounds with the highest probability of possessing desired properties.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of designed analogues. These calculations can predict parameters such as atomic charges, electrostatic potential maps, and bond dissociation energies, offering insight into the reactivity and stability of the proposed molecules.

Molecular Docking: If a biological target is hypothesized, molecular docking simulations can predict the binding affinity and orientation of designed analogues within the target's active site. nih.govtrinity.edu These simulations can elucidate key interactions, such as hydrogen bonds and π-stacking, and guide the design of derivatives with improved binding. nih.govresearchgate.net For instance, docking studies can reveal whether a proposed modification would lead to favorable or unfavorable steric or electronic interactions. trinity.edu

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the derivatives and their complexes with target molecules, offering a more realistic picture of the interactions in a solvated environment.

By leveraging these computational predictions, synthetic efforts can be focused on analogues that are computationally predicted to have enhanced activity or specific desired characteristics, thereby streamlining the discovery process.

High-Throughput Synthesis and Screening of Libraries for Chemical Research

The exploration of novel chemical entities with desired properties is a cornerstone of modern chemical research. High-throughput synthesis (HTS) and the subsequent screening of the resulting chemical libraries have emerged as powerful strategies to accelerate this discovery process. In the context of "this compound," these methodologies offer a systematic approach to generate and evaluate a vast number of structurally related analogues, thereby enabling a comprehensive investigation of structure-activity relationships (SAR).

One common strategy involves the in-situ generation of isocyanates from primary amines to circumvent the handling of these often toxic and moisture-sensitive reagents. For instance, the reaction of a primary amine with phosgene or a phosgene equivalent, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), yields an isocyanate intermediate that can then be reacted with a different amine to form an unsymmetrical urea.

In the case of synthesizing analogues of "this compound," derivatization can be envisioned at three main positions:

Modification of the nitrophenyl ring: The nitro group can be reduced to an amine, which can then be further functionalized. Additionally, analogues with different substituents on the aromatic ring can be synthesized by starting with appropriately substituted anilines.

Variation of the methoxyethyl group: The 2-methoxyethylamine moiety can be replaced with a wide variety of other primary or secondary amines to explore the impact of chain length, branching, and the presence of other functional groups.

Substitution on the urea nitrogens: Alkylation or arylation of the urea nitrogens can provide further structural diversity, although this can sometimes be more synthetically challenging.

A plausible synthetic approach for generating a library of analogues would involve the reaction of 4-nitrophenyl isocyanate with a diverse set of amines. Alternatively, a variety of substituted phenyl isocyanates could be reacted with 2-methoxyethylamine.

The following table illustrates potential derivatization strategies for generating analogues of "this compound":

| Modification Site | Starting Material | Reagent/Reaction Type | Potential Functional Group Variations |

| Nitrophenyl Ring | 4-nitroaniline | Diazotization followed by Sandmeyer reaction | -Cl, -Br, -CN, -OH |

| Nitrophenyl Ring | 4-nitroaniline | Reduction to 1,4-diaminobenzene | Acylation, sulfonation, alkylation of the new amino group |

| Methoxyethyl Group | 4-nitrophenyl isocyanate | Various primary and secondary amines | Alkylamines, cycloalkylamines, benzylamines, piperidines, morpholines |

| Methoxyethyl Group | 4-nitrophenyl isocyanate | Amino alcohols | Introduction of hydroxyl groups |

High-Throughput Synthesis and Screening of Libraries

High-throughput synthesis of a chemical library based on the "this compound" scaffold would typically employ parallel synthesis techniques. In this approach, a large number of reactions are performed simultaneously in a spatially separated format, such as in a 96-well or 384-well microtiter plate. Each well would contain a unique combination of starting materials, leading to the formation of a distinct analogue.

For the synthesis of a urea library, a common precursor like 4-nitrophenyl isocyanate could be dispensed into each well of a microtiter plate. Subsequently, a diverse collection of amines, dissolved in a suitable solvent, would be added to the individual wells. The reactions would then be allowed to proceed, often with the aid of automated liquid handling systems for precise reagent addition and mixing. After the reactions are complete, the resulting library of compounds can be purified using high-throughput purification techniques, such as mass-directed preparative HPLC.

Once a library of "this compound" analogues has been synthesized, it can be subjected to high-throughput screening (HTS) to evaluate a specific property of interest. HTS involves the use of automated robotic systems to rapidly test thousands of compounds for their activity in a particular assay. The nature of the assay depends on the research objective. For example, if the goal is to identify compounds with a specific biological activity, a biochemical or cell-based assay would be employed.

The data generated from HTS can be used to identify "hits"—compounds that exhibit the desired activity. These hits can then be subjected to further rounds of optimization, which may involve the synthesis of a more focused library of analogues around the initial hit structure to refine the structure-activity relationship.

The table below outlines a conceptual workflow for the high-throughput synthesis and screening of a library of "this compound" analogues.

| Step | Description | Key Technologies/Methods | Example Application |

| Library Design | Selection of diverse building blocks (amines and isocyanates) to maximize structural diversity. | Computational chemistry, diversity analysis software. | Selecting a set of 96 diverse amines to react with 4-nitrophenyl isocyanate. |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in a microtiter plate format. | Automated liquid handlers, parallel reaction blocks. | Reaction of 4-nitrophenyl isocyanate with the 96 selected amines in a 96-well plate. |

| High-Throughput Purification | Rapid purification of the synthesized compounds. | Mass-directed preparative HPLC, solid-phase extraction (SPE). | Purification of the 96 synthesized ureas. |

| Library Plating and Storage | Creation of assay-ready plates by dispensing the purified compounds into new microtiter plates at a specific concentration. | Automated liquid handlers, compound management systems. | Preparing a 384-well plate with each compound at a 10 mM concentration in DMSO. |

| High-Throughput Screening | Automated testing of the compound library in a specific assay. | Robotic plate handlers, automated readers (e.g., fluorescence, luminescence). | Screening the library for inhibition of a particular enzyme. |

| Data Analysis | Analysis of the screening data to identify active compounds ("hits"). | Cheminformatics software, statistical analysis tools. | Identifying compounds that show greater than 50% inhibition in the enzymatic assay. |

Through the systematic application of derivatization strategies, high-throughput synthesis, and screening, researchers can efficiently explore the chemical space around "this compound" to identify novel compounds with tailored properties for a wide range of academic and industrial research applications.

Non Biological Applications and Materials Science Research Involving Urea Derivatives

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

Urea (B33335) derivatives are fundamental building blocks in organic synthesis due to the versatile reactivity of the urea functional group. nih.gov The synthesis of unsymmetrical ureas like 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea typically involves the reaction of an amine with an isocyanate. nih.gov Specifically, 2-methoxyethylamine (B85606) would be reacted with 4-nitrophenyl isocyanate.

As a chemical intermediate, this compound offers several reactive sites. The nitro group on the phenyl ring can be reduced to an amine, which can then undergo a wide range of further reactions, such as diazotization or acylation, to create more complex molecules. The urea protons themselves can be deprotonated under strongly basic conditions, and the carbonyl group can participate in hydrogen bonding, a key feature in its non-covalent interactions. The classical approach for synthesizing urea derivatives involves reagents like phosgene (B1210022) or its safer equivalents, which typically proceed through an isocyanate intermediate that reacts with an amine to form the final urea compound. nih.gov

Applications in Material Science and Polymer Chemistry

The ability of urea groups to form strong, directional hydrogen bonds makes them valuable in materials science for creating self-assembling systems and functional polymers. nih.gov The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the urea moiety of this compound allows for the formation of predictable and robust intermolecular hydrogen-bonding networks. These interactions can influence the macroscopic properties of materials, such as their mechanical strength, thermal stability, and morphology.

Oligoureas are polymers characterized by repeating urea linkages in their backbone. They have attracted significant interest as peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov The urea backbone is more resistant to enzymatic degradation than the amide bonds of natural peptides, making oligoureas promising candidates for therapeutic applications. While there is no specific literature detailing the use of this compound in oligourea synthesis, its structure is amenable to such applications. The synthesis of oligoureas can be achieved through solid-phase synthesis techniques, similar to those used for peptides. nih.gov

Use in Organocatalysis and Other Catalytic Systems

Urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. organic-chemistry.org Although no specific catalytic applications of this compound have been reported, its structure suggests potential as a hydrogen-bond donor catalyst. The two N-H groups of the urea can form a bidentate hydrogen bond with an electrophilic substrate, enhancing its reactivity towards a nucleophile. The electron-withdrawing nitro group on the phenyl ring increases the acidity of the urea protons, making it a more effective hydrogen-bond donor. Such catalysts have been employed in a variety of asymmetric reactions. mdpi.com

Sensing and Recognition Systems, such as Anion Recognition

The 4-nitrophenylurea moiety is a well-established motif for the recognition and sensing of anions. nih.gov The acidic N-H protons of the urea group can form strong hydrogen bonds with anions, leading to the formation of a host-guest complex. nih.gov The electron-withdrawing nitro group enhances the hydrogen-bond donating ability of the urea protons and also serves as a chromophore, allowing for colorimetric or spectroscopic detection of the binding event. nih.govmdpi.com

The primary mechanism of anion binding by this compound is through the formation of hydrogen bonds between the urea N-H groups and the anion. The geometry of the urea group allows it to act as a "chelate" for anions, forming two hydrogen bonds simultaneously. This bidentate interaction leads to a more stable complex compared to a single hydrogen bond.

The binding affinity and selectivity for different anions are influenced by several factors, including the basicity, size, and geometry of the anion. Generally, more basic anions form stronger hydrogen bonds. The formation of a 1:1 complex between the urea-based receptor and an anion is a common observation. nih.gov

Illustrative Anion Binding Affinity

| Anion | Predicted Binding Strength | Rationale |

|---|---|---|

| Fluoride (B91410) (F⁻) | Strong | High basicity and small size allow for strong hydrogen bonding. |

| Acetate (CH₃COO⁻) | Strong | Oxygen atoms are effective hydrogen bond acceptors. |

| Dihydrogen Phosphate (H₂PO₄⁻) | Strong | Multiple oxygen atoms can participate in hydrogen bonding. |

| Chloride (Cl⁻) | Moderate | Lower basicity compared to fluoride. |

Note: This table is illustrative and based on general principles of anion recognition by nitrophenyl urea derivatives. Specific experimental data for this compound is not available.

The binding of an anion to this compound is expected to produce distinct changes in its spectroscopic properties, particularly in its UV-Vis and ¹H NMR spectra.

UV-Vis Spectroscopy: The 4-nitrophenyl group acts as a chromophore. mdpi.com Upon anion binding, the electronic environment of this group is altered, leading to a change in the UV-Vis absorption spectrum. This can manifest as a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum (λmax). mdpi.com For many nitrophenyl urea-based sensors, a red shift is observed upon binding to anions like fluoride or acetate, often accompanied by a visible color change. nih.gov

Hypothetical UV-Vis Titration Data

| Anion Added | Initial λmax (nm) | Final λmax (nm) | Observed Color Change |

|---|---|---|---|

| Fluoride | ~350-360 | ~380-400 | Colorless to Yellow/Orange |

| Acetate | ~350-360 | ~370-390 | Colorless to Pale Yellow |

Note: This table represents typical spectroscopic changes observed for nitrophenyl urea anion sensors and is for illustrative purposes only.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying anion binding. Upon complexation, the urea N-H protons are involved in hydrogen bonding, which causes them to become more deshielded. This results in a downfield shift of their resonance signals in the ¹H NMR spectrum. nih.gov The magnitude of this shift can be correlated with the strength of the interaction. By titrating the urea compound with an anion and monitoring the chemical shift of the N-H protons, the binding constant for the complex formation can be determined. nih.gov

Expected ¹H NMR Chemical Shift Changes upon Anion Binding

| Proton | Free Receptor (ppm) | Complex with Anion (ppm) | Δδ (ppm) |

|---|---|---|---|

| Urea N-H (closer to phenyl) | ~8.5-9.5 | ~10.0-12.0 | Downfield shift |

Note: The chemical shift values are illustrative and depend on the solvent and the specific anion used.

Advanced Research Methodologies and Techniques Applicable to Urea Compound Studies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Diastereomers

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of synthesized compounds like 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea. nih.govresearchgate.net Given that many urea (B33335) derivatives may possess chromophores, UV-Vis detectors are commonly employed in HPLC systems for their analysis. nih.gov The position of a peak in an HPLC chromatogram is characteristic of the compound's chemical nature and can be used for identification, while the peak's area is proportional to its concentration, allowing for quantitative analysis. researchgate.net

A significant application of HPLC in the study of chiral urea compounds is the separation of diastereomers. While chiral HPLC, using a chiral stationary phase, is a primary method for separating enantiomers, the separation of diastereomers can often be achieved using normal-phase HPLC with a standard silica gel column. nih.govnih.gov This is because diastereomers have different physical properties, which allows for their separation under achiral conditions. nih.gov Reversed-phase HPLC (RP-HPLC) can also be utilized for diastereomer separation, where the choice between normal-phase and reversed-phase depends on the specific properties of the diastereomers, such as polarity and rigidity. researchgate.netresearchgate.net For instance, a racemic compound can be derivatized with a chiral agent to form diastereomers, which are then separated by HPLC on a non-chiral stationary phase. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Assessment of a Urea Derivative

| Parameter | Condition |

| Column | Reversed-Phase C18, 3.5 µm, 4.6x150 mm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a typical set of starting conditions for the HPLC analysis of a nitrophenyl-containing urea compound. Actual conditions would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds in a mixture. springernature.com For non-volatile or thermally labile compounds like many urea derivatives, derivatization is often necessary to increase their volatility and thermal stability. researchgate.netresearchgate.net Common derivatization techniques include silylation, which converts polar functional groups into less polar and more volatile trimethylsilyl (TMS) derivatives. springernature.comnih.gov

In the context of analyzing mixtures containing urea compounds, GC-MS provides high sensitivity and specificity. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the GC column. springernature.com This is particularly useful for identifying impurities or byproducts in a reaction mixture. For quantitative analysis, a stable isotope-labeled internal standard, such as [¹³C¹⁵N₂]urea, can be used to improve accuracy and precision. nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. springernature.comresearchgate.net

Table 2: Representative GC-MS Parameters for the Analysis of a Derivatized Urea Compound

| Parameter | Condition |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Temperature Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 50-500 |

This table outlines typical parameters for a GC-MS analysis. Derivatization of the urea compound prior to injection is assumed.

Advanced Titration Techniques (e.g., Spectrophotometric and NMR Titrations) for Equilibrium Studies

Advanced titration techniques are employed to study the equilibrium processes involving urea compounds, such as binding interactions or protonation equilibria. Spectrophotometric titration is a method where changes in the absorbance of a solution are monitored as a titrant is added. This technique is particularly useful for compounds that exhibit a change in their UV-Vis spectrum upon interaction with another species. For instance, the binding of a urea derivative to a receptor could be monitored if either the urea or the receptor has a suitable chromophore that is sensitive to the binding event. Simple and sensitive spectrophotometric methods have been developed for the determination of urea, which could be adapted for equilibrium studies. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) titration is another powerful tool for studying intermolecular interactions in solution. By monitoring the changes in the chemical shifts of specific protons or other nuclei of the urea compound upon the addition of a binding partner, one can determine the binding affinity and stoichiometry. This method provides detailed information about which parts of the molecule are involved in the interaction.

These equilibrium studies are crucial for understanding the behavior of urea compounds in biological or chemical systems, providing data on binding constants (Kₐ) and dissociation constants (Kₐ).

Solid-Phase Synthesis Approaches for Urea Derivatives

Solid-phase synthesis (SPS) is a versatile technique for the preparation of libraries of urea derivatives. nih.gov In SPS, one of the reactants is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. nih.govub.edu A key advantage of this approach is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product. ub.edu

The synthesis of urea derivatives on a solid phase typically involves the reaction of a resin-bound amine with an isocyanate in solution, or alternatively, the generation of an isocyanate intermediate directly on the solid support. nih.gov The latter can be achieved by treating a resin-bound amine with a phosgene (B1210022) equivalent like triphosgene (B27547). nih.govnih.gov This method avoids the handling of hazardous isocyanates in solution. organic-chemistry.org The development of solid-phase protocols has streamlined the synthesis of complex urea-containing molecules, such as peptide-based inhibitors. nih.gov

Table 3: General Steps in Solid-Phase Synthesis of a Urea Derivative

| Step | Description |

| 1. Resin Functionalization | An appropriate linker is attached to the solid support. |

| 2. Substrate Attachment | The first building block (e.g., an amine) is coupled to the resin. |

| 3. Urea Formation | The resin-bound substrate is reacted with a second component (e.g., an isocyanate) to form the urea linkage. |

| 4. Washing | Excess reagents and soluble byproducts are removed by washing the resin with appropriate solvents. |

| 5. Cleavage | The final urea derivative is cleaved from the solid support, typically under acidic conditions. |

| 6. Purification | The cleaved product is purified, often using HPLC. |

In Silico Modeling for Reaction Prediction and Mechanism Elucidation

In silico modeling, or computational chemistry, has become an increasingly important tool in chemical research. csmres.co.uk For urea compounds, these methods can be used to predict the outcome of reactions, understand reaction mechanisms, and study molecular properties. csmres.co.uknih.gov Quantum mechanics (QM) and molecular mechanics (MM) methods are employed to explore the potential energy surface of a reaction, identifying transition states and intermediates. csmres.co.uk

For example, density functional theory (DFT) calculations can be used to investigate the mechanism of urea synthesis, providing insights into the energetics of different reaction pathways. nih.gov Such studies can help in optimizing reaction conditions by identifying the rate-determining step and the role of catalysts. nih.gov Furthermore, in silico tools can be used in drug discovery to predict the binding affinity of urea derivatives to biological targets through molecular docking studies. nih.govmdpi.com These computational approaches can screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing, thereby accelerating the research process. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and crystallographic techniques for characterizing 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea, and how should data be interpreted?

- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) to resolve the compound’s molecular geometry, bond angles, and torsion angles. For example, SCXRD at 150 K with a data-to-parameter ratio >14:1 ensures high precision in structural determination . Complement this with H/C NMR and IR spectroscopy to confirm functional groups (e.g., urea linkage, nitro group). Assign NMR peaks using coupling constants and chemical shift databases, ensuring consistency with X-ray data .

Q. How can researchers design a robust synthesis pathway for this compound while minimizing side reactions?

- Methodological Answer : Use a factorial design approach to screen critical parameters (e.g., solvent polarity, temperature, stoichiometry). For instance, test dichloromethane vs. toluene as solvents under reflux conditions, and vary equivalents of triethylamine as a base. Analyze reaction progress via TLC or HPLC, prioritizing reaction yield and purity. Statistical tools like ANOVA can identify significant variables .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?

- Methodological Answer : Implement a feedback loop where experimental results refine computational models. For example, if DFT-calculated IR frequencies deviate from observed values, re-optimize the molecular geometry using hybrid functionals (e.g., B3LYP-D3) with dispersion corrections. Validate with solvent effect simulations (PCM model) and compare to experimental data .

Q. What advanced methods are suitable for analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this compound?

- Methodological Answer : Use quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) index analysis via DFT. Calculate electron density topology at bond critical points to quantify hydrogen bond strengths. Pair this with Hirshfeld surface analysis from SCXRD data to map intermolecular interactions .

Q. How can reaction conditions be optimized for scale-up while maintaining enantiomeric purity?

- Methodological Answer : Apply Taguchi orthogonal arrays to test factors like catalyst loading, reaction time, and mixing efficiency. For example, a (3) array can optimize yield and purity with minimal experiments. Use regression analysis to model responses and identify robust conditions .

Q. What mechanistic insights can be gained from kinetic studies of this compound’s reactivity?

- Methodological Answer : Conduct pseudo-first-order kinetics under varying temperatures (25–60°C) and monitor reaction rates via UV-Vis spectroscopy. Construct Arrhenius plots to determine activation energy (). Compare with computational transition state barriers (e.g., NEB calculations) to validate reaction pathways .

Q. How can structure-activity relationships (SAR) be explored through systematic substituent modification?

- Methodological Answer : Synthesize analogs with substituents varying in electronic (e.g., nitro vs. methoxy groups) and steric properties. Use Hammett plots to correlate substituent constants () with biological/chemical activity. Characterize analogs via SCXRD and DFT to link structural features to functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.